3-(Trihydroxygermyl)propanoic acid

Catalog No.
S647591
CAS No.
M.F
C3H11GeO5
M. Wt
199.75 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trihydroxygermyl)propanoic acid

Product Name

3-(Trihydroxygermyl)propanoic acid

Molecular Formula

C3H11GeO5

Molecular Weight

199.75 g/mol

InChI

InChI=1S/C3H5GeO2.3H2O/c4-2-1-3(5)6;;;/h1-2H2,(H,5,6);3*1H2

InChI Key

LZIZCRNBBGNAJO-UHFFFAOYSA-N

Synonyms

3-(trihydroxygermyl)propanoic acid, THGPA compound

Canonical SMILES

C(C[Ge])C(=O)O.O.O.O

3-(Trihydroxygermyl)propanoic acid, commonly referred to as THGP, is an organogermanium compound derived from the hydrolysis of Ge-132, also known as repagermanium. This compound features a trihydroxygermyl group attached to a propanoic acid backbone, which contributes to its unique chemical properties. THGP has been studied for its potential biological activities and interactions with various biomolecules, particularly in the context of inflammation and metabolic processes .

, notably those involving complexation with diols. It has been shown to form complexes with adenosine triphosphate (ATP), which may play a role in modulating cellular signaling pathways . Additionally, THGP enhances the yields of enzymatic and alkaline isomerization reactions, particularly the conversion of glucose to fructose, indicating its utility as a catalyst in biochemical processes .

Research indicates that THGP exhibits significant biological activity, particularly in the modulation of inflammatory responses. It has been shown to suppress the activation of the inflammasome in human monocytes by inhibiting interleukin-1 beta (IL-1β) secretion and caspase-1 activation, which are critical components of the inflammatory response . Furthermore, THGP suppresses pyroptosis—a form of programmed cell death associated with inflammation—by interfering with ATP-induced calcium influx in human epithelial cells .

The primary method for synthesizing 3-(trihydroxygermyl)propanoic acid involves the hydrolysis of Ge-132. This reaction occurs spontaneously in aqueous environments, leading to the formation of THGP as a stable monomeric product. The hydrolysis process can be influenced by various factors such as pH and temperature, which may affect the yield and purity of the resulting compound .

THGP has several applications across different fields:

  • Pharmaceuticals: Due to its anti-inflammatory properties, it is being explored for potential therapeutic uses in conditions characterized by excessive inflammation.
  • Biocatalysis: Its ability to enhance enzymatic reactions makes it valuable in industrial applications where sugar isomerization is required.
  • Nutraceuticals: As an organogermanium compound, THGP may be utilized in dietary supplements aimed at improving health outcomes related to inflammation and metabolism .

Studies have demonstrated that THGP interacts specifically with ATP, forming a complex that alters cellular signaling pathways. This interaction is crucial for understanding its mechanism of action in inhibiting inflammasome activation. Comparative studies have shown that THGP does not form complexes with other similar molecules like BzATP (a synthetic ATP analog), highlighting its unique binding properties .

Several compounds share structural or functional similarities with 3-(trihydroxygermyl)propanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Ge-132 (Repagermanium)Polymer structurePrecursor to THGP; exhibits immunomodulatory effects
2′(3′)-O-(4-benzoylbenzoyl)adenosine 5′-triphosphate triethylammoniumATP analogHigher affinity for P2X7 receptor; does not interact with THGP
Germanium dioxideInorganic germanium compoundUsed in various applications but lacks biological activity similar to organogermanium compounds
3-(Hydroxygermyl)propanoic acidSimilar backbone but fewer hydroxyl groupsPotentially less effective in biological interactions

Uniqueness of 3-(Trihydroxygermyl)propanoic Acid: The unique combination of three hydroxyl groups on the germanium atom allows THGP to form specific complexes with diols like ATP, which is not observed with many other compounds. This specificity underlines its potential role as a modulator in biochemical pathways related to inflammation and metabolism.

Dates

Modify: 2023-07-20

Explore Compound Types